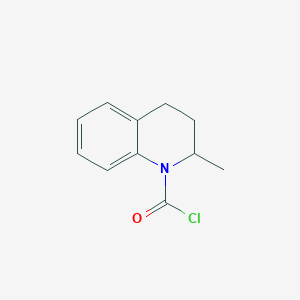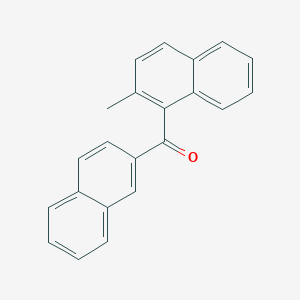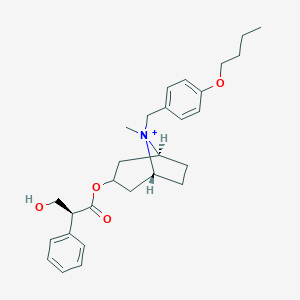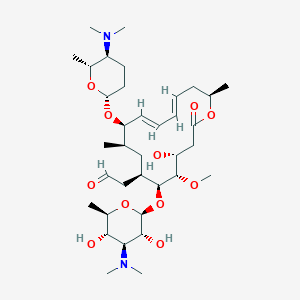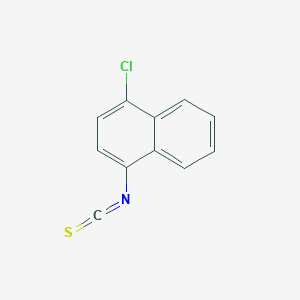![molecular formula C26H28FNO B033839 N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine CAS No. 110465-94-6](/img/structure/B33839.png)
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine, commonly known as EFV, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. EFV has been shown to be highly effective in suppressing viral replication and reducing the viral load in patients with HIV.
Mecanismo De Acción
EFV works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, EFV prevents the virus from replicating and reduces the viral load in the patient.
Efectos Bioquímicos Y Fisiológicos
EFV has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, such as interleukin-2 and interferon-gamma, which are important in the immune response to viral infections. EFV has also been shown to have an effect on the lipid metabolism of patients, with some studies reporting an increase in serum cholesterol and triglyceride levels in patients taking EFV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFV has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. EFV has also been extensively studied for its efficacy in the treatment of HIV infection, making it a well-characterized compound for use in lab experiments. However, EFV also has some limitations for lab experiments. It has been shown to have a number of side effects in patients, which may limit its use in certain experiments. Additionally, EFV may not be effective against all strains of HIV, which may limit its use in certain studies.
Direcciones Futuras
There are a number of future directions for research on EFV. One area of research is the development of new N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines with improved efficacy and reduced side effects. Another area of research is the investigation of the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the mechanisms of resistance to EFV and other N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines, which may lead to the development of new treatment strategies for HIV infection.
Métodos De Síntesis
EFV is synthesized using a multi-step process that involves the reaction of 4-(4-fluorophenyl)-2-butanone with ethylamine to form 4-(4-fluorophenyl)-2-butenenitrile. The nitrile is then reduced to the corresponding amine, which is further reacted with 4-(2-bromoethoxy)phenol to form EFV.
Aplicaciones Científicas De Investigación
EFV has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in patients with HIV. EFV is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
110465-94-6 |
|---|---|
Nombre del producto |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
Fórmula molecular |
C26H28FNO |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3/b26-20+ |
Clave InChI |
NFQSXHWEYRYXTD-LHLOQNFPSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)F |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Sinónimos |
1-(4-fluorophenyl)-1-(4-(2-N,N-diethylamino)ethoxy)phenyl-2-phenylethylene 1-FDEPCP fluoro-clomiphene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
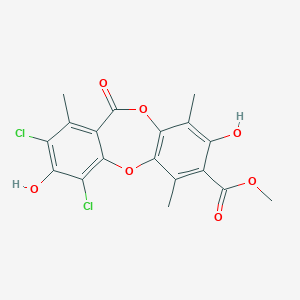
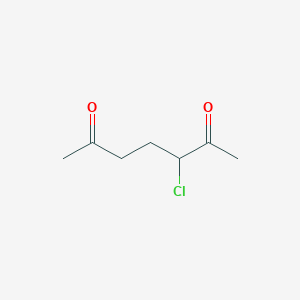
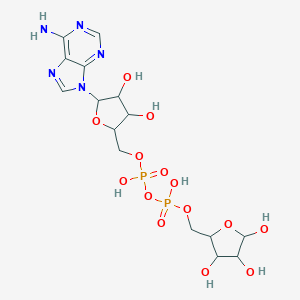
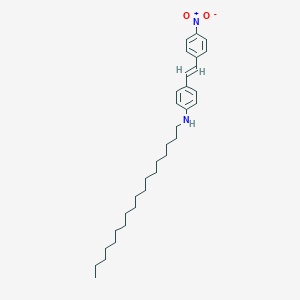
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
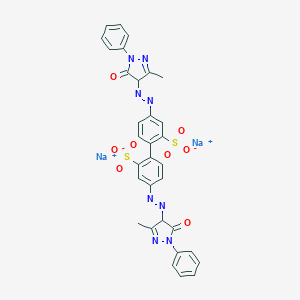
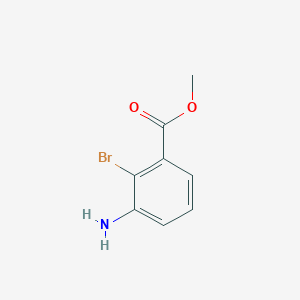
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
